ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE
Description
ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a piperazine ring substituted with a furylmethyl group and an ethyl acetate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-17-13(16)11-15-7-5-14(6-8-15)10-12-4-3-9-18-12/h3-4,9H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBJMPSBELARSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE typically involves the reaction of piperazine with 2-furylmethyl chloride in the presence of a base, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions include various substituted piperazines, aldehydes, carboxylic acids, and saturated derivatives. These products can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, leading to modulation of their activity. The furylmethyl group may also contribute to the compound’s biological activity by interacting with other molecular targets. The exact pathways involved are still under investigation, but the compound is believed to exert its effects through a combination of receptor binding and enzyme inhibition.
Comparison with Similar Compounds
ETHYL 2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETATE can be compared with other piperazine derivatives such as:
1-(2-Furylmethyl)piperazine: Similar structure but lacks the ethyl acetate moiety.
N-(2-Furylmethyl)piperazine: Similar structure but with different substitution patterns on the piperazine ring.
Ethyl 1-piperazineacetate: Lacks the furylmethyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
